molecular formula C10H9ClFN3OS B2391059 5-[(2-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 725217-82-3

5-[(2-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No. B2391059
M. Wt: 273.71
InChI Key: WVEBJJXXPVDWJL-UHFFFAOYSA-N
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Description

5-[(2-Chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol (CFMT) is a small molecule with a unique structure that has been studied for its potential applications in various scientific fields. It is a synthetic compound with a molecular weight of 284.9 g/mol and has been studied for its potential to act as an inhibitor of enzymes and other proteins. CFMT has been found to have a wide range of applications in biochemistry, molecular biology, and biotechnology.

Scientific Research Applications

Molecular Interactions and Synthesis

  • Experimental and Theoretical Analysis of Molecular Interactions : Research on derivatives of 1,2,4-triazoles, including chloro and fluoro derivatives, has provided insights into their molecular interactions. These compounds exhibit diverse intermolecular interactions like C–H⋯O, C–H⋯SC, and C–H⋯π, among others. Understanding these interactions is crucial for the development of new compounds with tailored properties (Shukla et al., 2014).

  • Synthesis and Characterization of Quinoline Incorporated Triazole Derivatives : A study focused on synthesizing and characterizing biologically important triazole derivatives that incorporate quinoline. These novel compounds have shown significant bioactivities, offering potential for developing new therapeutic agents (D'Souza et al., 2020).

Biological and Chemical Properties

  • Antimicrobial Activities : The antimicrobial properties of triazole derivatives have been explored in various studies. One such investigation involved the synthesis of new Schiff’s base derivatives of triazoles, which demonstrated potent inhibitory effects on tyrosinase activity, a key enzyme in melanin synthesis, suggesting potential applications in anti-tyrosinase therapies (Yu et al., 2015).

  • Corrosion Inhibition : Benzimidazole derivatives of triazoles have been studied for their corrosion inhibition performance on mild steel in acidic conditions. These studies reveal the potential of triazole derivatives as effective corrosion inhibitors, highlighting their significance in industrial applications (Yadav et al., 2013).

Pharmacological and Toxicological Studies

  • Pharmacological and Toxicological Properties : Investigations into the pharmacological activities of sulfur-containing triazole derivatives have been carried out, with some compounds displaying moderate to high antimicrobial activities. This research underscores the importance of triazole derivatives in developing new antimicrobial agents (Rao et al., 2014).

properties

IUPAC Name

3-[(2-chloro-4-fluorophenoxy)methyl]-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFN3OS/c1-15-9(13-14-10(15)17)5-16-8-3-2-6(12)4-7(8)11/h2-4H,5H2,1H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVEBJJXXPVDWJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)COC2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol

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